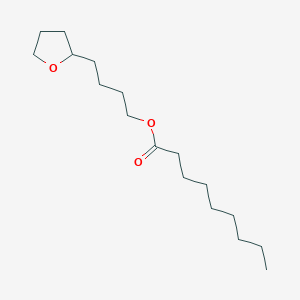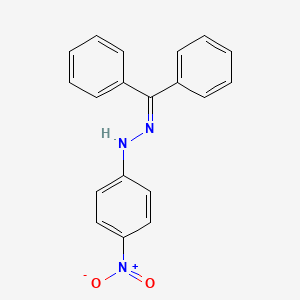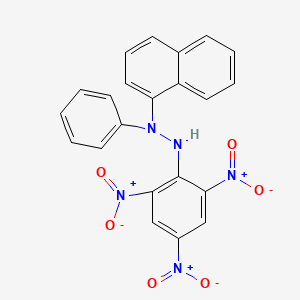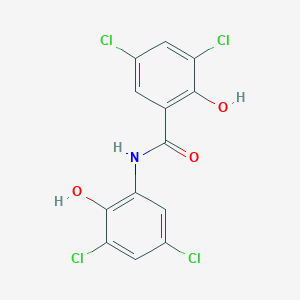
3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is a chemical compound characterized by the presence of multiple chlorine atoms and hydroxyl groups attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with 3,5-dichloro-2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of multiple chlorine atoms and hydroxyl groups enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzoic acid
- 3,5-Dichloro-2-hydroxyaniline
- 2,4-Dichloro-N-(2,4-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide
Uniqueness
3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is unique due to its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5815-20-3 |
|---|---|
Fórmula molecular |
C13H7Cl4NO3 |
Peso molecular |
367.0 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Cl4NO3/c14-5-1-7(11(19)8(16)2-5)13(21)18-10-4-6(15)3-9(17)12(10)20/h1-4,19-20H,(H,18,21) |
Clave InChI |
YBVCQPBQWQZROX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
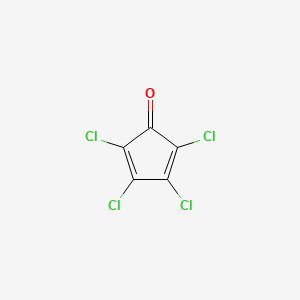
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
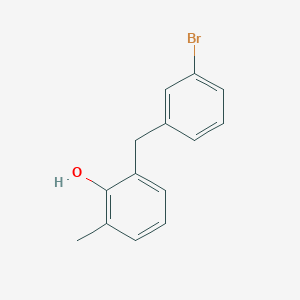
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)

![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
